molecular formula C19H19BrN2O4 B8132038 (3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B8132038
M. Wt: 419.3 g/mol
InChI Key: XKXSSMSOAWHOLM-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex synthetic intermediate of significant interest in medicinal chemistry and chemical biology, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). Its core structure, featuring a stereochemically defined tricyclic scaffold, serves as a versatile linker that connects an E3 ubiquitin ligase ligand to a target protein ligand. The presence of the bromo group at the 13-position is a critical handle for further synthetic elaboration, often via palladium-catalyzed cross-coupling reactions, to attach various protein-of-interest (POI) ligands. This compound is specifically cited in patent literature for its role in the synthesis of BET protein degraders, which are a promising class of therapeutic agents for oncology and other diseases. The precise stereochemistry (3S,7R) is essential for maintaining the conformational integrity required for effective formation of the ternary complex between the E3 ligase, the PROTAC molecule, and the target protein, thereby inducing efficient ubiquitination and subsequent proteasomal degradation of the target. As a key building block, this compound enables researchers to explore targeted protein degradation strategies, a rapidly advancing field in drug discovery. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-12-7-8-25-15-10-21-9-14(20)17(23)18(16(21)19(24)22(12)15)26-11-13-5-3-2-4-6-13/h2-6,9,12,15H,7-8,10-11H2,1H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSSMSOAWHOLM-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)Br)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)Br)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazino-oxazine core, followed by the introduction of the benzyloxy and bromo substituents. Common reagents used in these reactions include brominating agents, benzyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s tricyclic scaffold is shared with several bioactive molecules, though substituent variations dictate divergent properties. A comparative analysis is provided below:

Compound Name Core Structure Key Substituents Bioactivity Source/Application
Target Compound Tricyclo[8.4.0.03,8]tetradeca-diene-dione 13-Bromo, 11-phenylmethoxy Under investigation Synthetic/Marine (inferred)
Dolutegravir Sodium Tricyclo[8.4.0.03,8]tetradeca-diene-dione 13-Carbamoyl-(2,4-difluorophenyl)methyl, 11-olate HIV integrase inhibition Synthetic (FDA-approved drug)
Hypothetical Marine Analogue (e.g., Salternamide E) Tricyclic framework (inferred) Variable (e.g., halogen, alkyl, or aryl groups) Antimicrobial, anticancer Marine actinomycetes

Key Observations:

  • Bromine vs.
  • Phenylmethoxy vs. Difluorophenyl : The phenylmethoxy group at position 11 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to Dolutegravir’s ionic olate moiety .
  • Marine-Derived Analogues : Marine tricyclic compounds often exhibit halogenation (e.g., bromine, chlorine), a trait linked to enhanced bioactivity in antimicrobial assays .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The bromine and phenylmethoxy groups likely render the target compound less water-soluble than Dolutegravir Sodium, which benefits from ionic character (sodium salt) .
  • Crystallinity : Structural analogues like the polycyclic compound in exhibit extensive hydrogen bonding (e.g., C–H···O interactions), which stabilizes crystal packing. The target compound’s bromine may disrupt such interactions, leading to altered crystallization behavior .

Biological Activity

(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on existing literature and preliminary studies.

Structural Characteristics

The compound features a bicyclic framework with multiple functional groups, including bromine, methyl, and phenylmethoxy substituents. Its intricate architecture is indicative of potential reactivity and biological interactions.

Structural Feature Description
Bromine Atom Potential for electrophilic reactions
Methyl Group May influence lipophilicity and biological activity
Phenylmethoxy Group Enhances molecular interactions with biological targets

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, which may include:

  • Antimicrobial Activity : Compounds with diazatricyclo structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Antiviral Effects : Certain derivatives have been noted for their ability to combat viral infections.

Case Studies

Several studies have explored the biological implications of structurally related compounds:

  • Antimicrobial Study : A derivative of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antibiotics.
  • Cancer Research : A related compound was tested in vitro against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability, indicating promising anticancer properties.
  • Antiviral Investigation : In a study focusing on HIV inhibition, a similar compound showed activity by interfering with viral replication processes.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of (3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione. Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in metabolic pathways or cellular signaling.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights distinct biological activities:

Compound Name Structural Features Biological Activity
Compound ASimilar diazatricyclo structureAntimicrobial
Compound BContains bromo and phenyl groupsAnticancer
Compound COxa-containing ring systemAntiviral

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this tricyclic compound, and what key intermediates are involved?

  • Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) can undergo nucleophilic substitution with benzothiazol-2-yl amines or phenols to form the tricyclic core. Bromination at position 13 and phenylmethoxy substitution at position 11 are achieved via electrophilic aromatic substitution or palladium-catalyzed coupling . Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., bromine-induced deshielding at C13) and confirms stereochemistry (e.g., 3S,7R configuration via NOESY correlations) .
  • X-ray crystallography: Resolves absolute stereochemistry and ring conformation (e.g., tetracyclic distortions reported in similar compounds) .
  • Elemental analysis: Validates purity and empirical formula .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield given steric hindrance from the phenylmethoxy group?

  • Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions in sterically crowded systems .
  • Protecting groups: Temporarily shield the phenylmethoxy group during bromination to prevent steric clashes .
  • Kinetic vs. thermodynamic control: Adjust reaction time and temperature to favor the desired pathway .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE effects or IR stretching frequencies)?

  • Methodological Answer:

  • Computational modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational spectra. Compare with experimental data to identify conformational outliers .
  • Dynamic NMR: Probe ring-flipping or hindered rotation in the tricyclic system at variable temperatures .
  • Cross-validation: Use complementary techniques (e.g., Raman spectroscopy for IR contradictions) .

Q. What bioactivity hypotheses can be proposed for this compound, and how to design experiments to test them?

  • Methodological Answer:

  • Hypothesis: The bromophenylmethoxy moiety may inhibit viral integrases (analogous to Dolutegravir’s mechanism against HIV ).
  • Experimental design:
  • Enzyme assays: Measure inhibition of HIV-1 integrase strand transfer activity using fluorescence resonance energy transfer (FRET)-based assays .
  • Cytotoxicity screening: Use HEK293 or MT-4 cell lines to assess selectivity indices.
  • SAR studies: Synthesize analogs (e.g., replace Br with Cl or CF₃) to map pharmacophore requirements .

Data Contradiction & Mechanistic Analysis

Q. How to address discrepancies in reaction yields when scaling up from milligram to gram quantities?

  • Methodological Answer:

  • Process chemistry principles:
  • Mixer efficiency: Ensure homogeneous mixing in large batches (e.g., via segmented flow reactors) .
  • Heat transfer: Use jacketed reactors to maintain consistent exothermic/endothermic conditions .
  • Byproduct analysis: LC-MS/MS to trace impurities (e.g., dimerization via free radical pathways) .

Structural & Computational Insights

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into HIV integrase’s active site (PDB: 3L2U). Focus on bromine’s halogen bonding with Mg²⁺ ions .
  • MD simulations (GROMACS): Simulate binding stability over 100 ns to assess residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Reactant of Route 2
(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.